molecular formula C19H16Cl2N4O2S2 B2734056 2,5-dichloro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 896031-08-6

2,5-dichloro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2734056
CAS No.: 896031-08-6
M. Wt: 467.38
InChI Key: NCJHIAJPIFFDHF-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H16Cl2N4O2S2 and its molecular weight is 467.38. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Novel synthetic methodologies have been developed for the preparation of thiadiazole derivatives, emphasizing the versatility of thiadiazole and benzamide scaffolds in constructing biologically active molecules. For instance, thiadiazoles are synthesized through oxidative dimerization of thioamides, showcasing the synthetic utility of thiadiazole derivatives in medicinal chemistry (Takikawa et al., 1985).

Biological Activities and Applications

  • Thiadiazole and benzamide derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown significant anti-inflammatory and analgesic activities, highlighting the potential of thiadiazole derivatives in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Molecular Design and Synthesis

  • The design and synthesis of thiadiazole derivatives are tailored for specific biological targets, demonstrating the strategic incorporation of thiadiazole and benzamide moieties for enhanced biological efficacy. For instance, N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and evaluated for their anticancer activity, showcasing the importance of molecular design in drug discovery (Tiwari et al., 2017).

Properties

IUPAC Name

2,5-dichloro-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2S2/c20-13-6-7-15(21)14(10-13)17(27)23-18-24-25-19(29-18)28-11-16(26)22-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJHIAJPIFFDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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